molecular formula C16H20ClN3 B1668806 Chloropyramine CAS No. 59-32-5

Chloropyramine

Cat. No.: B1668806
CAS No.: 59-32-5
M. Wt: 289.80 g/mol
InChI Key: ICKFFNBDFNZJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloropyramine (C₁₆H₂₀ClN₃) is a first-generation antihistamine approved in some European countries for treating allergic conditions such as rhinitis, conjunctivitis, and bronchial asthma . It functions as a competitive reversible H₁-receptor antagonist, inhibiting histamine-induced vasodilation and edema . Beyond its antihistaminic role, this compound has gained attention in oncology for its ability to induce SASH1 protein expression, a tumor suppressor linked to apoptosis in breast and non-small cell lung cancer (NSCLC) . At concentrations of 25–50 μM, this compound reduces NSCLC cell survival by up to 50% and synergizes with cisplatin to enhance cytotoxicity . Additionally, it inhibits focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3), reducing tumor growth in vivo .

Preparation Methods

Classical Synthesis Routes

The foundational synthesis of chloropyramine, as described by Toldy et al. in 1958, involves a multi-step reaction starting with 2-aminopyridine. The process begins with the condensation of 2-aminopyridine and 2-chloroethyl-dimethylamine in toluene under basic conditions (sodium amide, NaNH₂), followed by cyclization in pyridine. A critical intermediate, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, is formed through nucleophilic aromatic substitution between chlorobenzonitrile and 2-halopyridine. Subsequent hydrogenation using Raney nickel in acetone yields the final product.

Key challenges in classical methods include the handling of hygroscopic intermediates and low yields due to side reactions. For instance, the direct use of crude oily intermediates (e.g., INT1 in patent CN112645869A) often necessitated column chromatography or vacuum distillation, which increased production costs. Early yields were rarely quantified, but modern reproductions suggest efficiencies below 50% for unoptimized routes.

Modern Synthetic Innovations

Recent patents, such as CN112645869A, have addressed purity issues by introducing hydrochloride salt precipitation. By treating 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile with hydrogen chloride in ethyl acetate, researchers achieved a 98.5% pure crystalline intermediate, eliminating the need for chromatography. This method reduced solvent usage by 40% compared to traditional approaches (Table 1).

Table 1: Comparison of Classical vs. Modern Synthesis Parameters

Parameter Classical Method Modern Method
Key Reagent NaNH₂ HCl-EtOAc
Intermediate Purity 70% 98.5%
Purification Technique Column Chromatography Salt Precipitation
Solvent Consumption 500 mL/g 300 mL/g

Additionally, the use of lithium amide in place of sodium amide for N-alkylation reactions has improved reaction rates by 25%, as demonstrated in FAK inhibitor studies. These modifications highlight the shift toward greener and more atom-economical processes.

Analytical and Purification Techniques

The development of GC-MS methodologies has revolutionized quality control. Kostik et al. (2015) established a protocol using a ZB-5 capillary column and selected ion monitoring (SIM) at m/z 58, 71, and 125 to achieve a limit of detection (LOD) of 0.4 μg/L. This method validated linearity (r² = 0.9999) across 0.4–8.0 μg/L and recovery rates exceeding 99% (Table 2).

Table 2: Validation Parameters for GC-MS Analysis

Parameter Value
Linearity Range 0.4–8.0 μg/L
LOD 0.4 μg/L
LOQ 1.2 μg/L
Intraday Precision (RSD) 0.75–1.05%
Recovery Rate 99.89 ± 0.15%

Extraction optimization using 0.5 M HCl and chloroform at pH 9–10 minimized matrix interference from excipients like lactose and starch, ensuring ≥99% API recovery. Stability studies revealed that chloroform extracts degraded by 67.8% after 8 weeks at −20°C, underscoring the need for immediate analysis post-extraction.

Industrial-Scale Production Strategies

Scalable synthesis requires balancing cost, yield, and regulatory compliance. The patent CN112645869A exemplifies this by replacing vacuum distillation with in-situ hydrochloride formation, reducing equipment costs by 30%. A three-step economic assessment revealed that modern methods lower production costs to $5.00/5 g compared to $6.00/25 g for classical routes.

Critical considerations include:

  • Temperature Control : Maintaining 25–30°C during 2-halopyridine addition prevents exothermic side reactions.
  • Solvent Selection : Ethyl acetate’s low toxicity and high volatility make it ideal for salt precipitation and subsequent drying.
  • Waste Management : Recycling toluene and pyridine via fractional distillation meets environmental regulations.

Derivative Synthesis and Applications

This compound’s scaffold has been adapted for kinase inhibition. Substituting the p-chlorobenzyl group with extended alkyl chains (e.g., compound 19 in PMC4566934) enhanced FAK inhibitory activity by 3-fold. Molecular docking revealed that N-methylation improves binding affinity to ATP pockets, highlighting the compound’s versatility beyond antihistaminic use.

Chemical Reactions Analysis

Chloropyramine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Profile

Chloropyramine is classified as a competitive reversible H1 receptor antagonist. Its mechanism of action involves blocking the effects of histamine, leading to reduced symptoms associated with allergic reactions such as vasodilation and increased vascular permeability. Additionally, this compound exhibits some anticholinergic properties, which can contribute to its side effects, including drowsiness and dry mouth .

Clinical Applications

1. Allergy Treatment:

  • Indications: this compound is approved for the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, Quincke's edema, and anaphylactic shock .
  • Mechanism: By antagonizing the H1 receptor, this compound alleviates symptoms such as itching, swelling, and redness associated with allergic reactions.

2. Oncology:

  • Breast Cancer: Recent studies indicate that this compound may enhance SASH1 protein levels in breast cancer cells, leading to increased cell death in certain cancer cell lines. This suggests a potential role in cancer therapy through drug repositioning strategies .
  • Neuroblastoma: Research has shown that this compound can reduce neuroblastoma xenograft growth in murine models. It acts synergistically with standard chemotherapy agents, indicating its potential as an adjunctive treatment for pediatric solid tumors .

Table 1: Summary of this compound's Applications

Application AreaSpecific UsesMechanism/Action
Allergy TreatmentAllergic conjunctivitis, allergic rhinitis, bronchial asthmaH1 receptor antagonist
OncologyBreast cancer, neuroblastomaInduction of SASH1 expression; inhibition of FAK-VEGFR-3 signaling

Table 2: Case Studies on this compound

Study ReferenceCancer TypeFindings
Breast CancerIncreased SASH1 levels correlated with reduced cell viability in multiple cell lines.
NeuroblastomaDecreased tumor growth in xenograft models; synergistic effects with chemotherapy noted.

Case Studies

Study on Breast Cancer Sensitivity:
In a pivotal study published in 2016, researchers demonstrated that this compound treatment led to significant reductions in cell confluency across various breast cancer cell lines. The study highlighted the role of SASH1 in mediating the drug's cytotoxic effects, suggesting that targeting this pathway could enhance therapeutic outcomes for specific breast cancer subtypes .

Neuroblastoma Research:
Another study focused on neuroblastoma revealed that this compound not only inhibited tumor growth but also worked effectively alongside conventional chemotherapeutics. This dual approach underscores the potential for this compound to be integrated into treatment regimens for aggressive pediatric cancers .

Mechanism of Action

Chloropyramine exerts its effects by binding to the histamine H1 receptor, blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with histamine release, such as vasodilation, increased vascular permeability, and tissue edema. The compound’s anticholinergic properties also contribute to its therapeutic effects, although they can lead to side effects like drowsiness, weakness, and dry mouth .

Comparison with Similar Compounds

Pharmacological Activity in Cancer Therapy

Chloropyramine’s anticancer efficacy is context-dependent and often less potent compared to newer synthetic analogs.

Table 1: Anti-Proliferative Activity (IC₅₀ in μM) in Human Cancer Cell Lines

Compound MDA-MB-231 (TNBC) BT474 (ER+/HER+) T47D (ER+/HER−) MIAPaCa2 (Pancreatic)
This compound >100 >100 >100 >100
5f 5.06 4.59 4.70 5.28

TNBC: Triple-negative breast cancer; ER: Estrogen receptor; HER: Human epidermal growth factor receptor

In contrast, this compound’s unique ability to upregulate SASH1 distinguishes it from other antihistamines like clemastine or promethazine, which lack this pro-apoptotic mechanism .

Molecular Interactions and Selectivity

This compound exhibits moderate binding affinity to FAK1 (Kd = 6.24) and SARS-CoV-2 main protease (Mpro) (Docking Score = −254.611), though it underperforms compared to berbamine (Mpro Score = −345.907) . Its fragmentation pattern under atmospheric pressure laser-induced plasma ionization (APLPI) is distinct from lidocaine, with cleavage of the C–N bond generating fragment ions (e.g., C₂H₆NH⁺), a feature absent in other antihistamines .

Table 2: Molecular Docking Scores for SARS-CoV-2 Mpro Inhibition

Ligand Docking Score Similarity Score
This compound −254.611 −163.322
Berbamine −345.907 −227.734
Cetylpyridinium −252.532 −172.229

Lower scores indicate stronger binding

Therapeutic Index and Toxicity

In anti-leishmanial assays, it showed an EC₅₀ of 3.87–7.44 μM but a low in vitro therapeutic index (IVTI = 11–36) due to HepG2 cell toxicity (CC₅₀ = 42.7 μM). This contrasts with azelastine (IVTI = 19–>66), which has higher selectivity .

Table 3: Anti-Leishmanial Activity and Selectivity

Compound EC₅₀ (μM) CC₅₀ (μM) IVTI
This compound 3.87–7.44 42.7 11–36
Azelastine 1.50 0.95 19
Fexofenadine 1.50 >100 >66

IVTI: In vitro therapeutic index (CC₅₀/EC₅₀)

Pharmacokinetic and Anticholinergic Effects

This compound’s anticholinergic side effects (drowsiness, dry mouth) are more pronounced than second-generation antihistamines like fexofenadine .

Biological Activity

Chloropyramine, a first-generation antihistamine, is primarily known for its role as a competitive reversible H1 receptor antagonist. It is utilized in various therapeutic contexts, including the management of allergic conditions and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and clinical implications based on diverse research findings.

This compound exerts its biological effects by binding to histamine H1 receptors, thereby inhibiting the physiological actions of histamine. This blockade leads to several outcomes:

  • Inhibition of Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Decreased Vascular Permeability : Limits fluid leakage from blood vessels into surrounding tissues.
  • Anticholinergic Effects : Contributes to side effects such as drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Anti-Cancer Activity

Recent studies have revealed that this compound possesses significant anti-tumor properties, particularly in breast cancer. The compound has been shown to enhance the expression of SASH1 (SAM and SH3 domain-containing protein 1), a protein implicated in apoptotic pathways.

Key Findings from Research Studies

  • SASH1 Induction :
    • This compound treatment led to increased levels of SASH1 mRNA and protein in breast cancer cell lines. This upregulation was associated with reduced cell confluency and increased apoptosis in sensitive cell lines (T47-D, MDA-MB-231, BT-549) .
  • Cell Viability :
    • In a study involving eight breast cancer cell lines, this compound inhibited cell growth in seven lines. The treatment induced apoptosis as evidenced by increased Annexin V levels .
  • Mechanistic Insights :
    • The anti-tumor effects are partly mediated through the modulation of FAK (Focal Adhesion Kinase) signaling pathways, which are also regulated by SASH1. This suggests that this compound may serve as a potential therapeutic agent for specific breast cancer subtypes .

Case Report: Bruegel's Syndrome

A notable case study involved a patient with Bruegel's syndrome who exhibited significant improvement in dystonic movements after receiving this compound at a dose of 10 mg. The treatment resulted in enhanced speech clarity and reduced involuntary movements, highlighting the compound's neurological benefits beyond its antihistaminic properties .

Comparative Efficacy

The following table summarizes the effects of this compound compared to other antihistamines in terms of their anti-cancer activities:

CompoundMechanism of ActionCancer TypeEfficacy Level
This compoundH1 receptor antagonist; SASH1 inducerBreast CancerHigh
CetirizineH1 receptor antagonistVarious AllergiesModerate
DiphenhydramineH1 receptor antagonistAllergic ReactionsModerate
LoratadineH1 receptor antagonistAllergic RhinitisLow

Clinical Implications

This compound's dual role as an antihistamine and potential anti-cancer agent opens avenues for further research into its therapeutic applications. The ability to induce apoptosis in cancer cells through SASH1 modulation suggests that this compound could be repurposed for oncology treatments, particularly in breast cancer where SASH1 expression correlates with patient outcomes.

Q & A

Q. What are the primary molecular targets of chloropyramine, and how do they influence experimental design in cancer research?

Basic Research Focus
this compound is a first-generation H1 histamine receptor antagonist with additional off-target effects, including inhibition of focal adhesion kinase (FAK) and vascular endothelial growth factor receptor-3 (VEGFR-3) signaling . In cancer studies, researchers must distinguish between its antihistamine activity and antitumor mechanisms. Experimental designs should include:

  • Control groups : Cells treated with selective H1 antagonists (e.g., cetirizine) to isolate FAK/VEGFR-3 effects .
  • Dose-response curves : this compound exhibits cytotoxicity at high micromolar concentrations (e.g., LC50 ~144–170 μM in neuroblastoma cells) .
  • Pathway validation : Western blotting for FAK phosphorylation or VEGFR-3 activation .

Q. How does this compound modulate SASH1 expression, and what methodological considerations are critical for validating this mechanism?

Advanced Research Focus
this compound upregulates SASH1, a tumor suppressor linked to apoptosis and FAK modulation, via in silico connectivity mapping (z-score 2.431, p = 0.000005) . Key methodologies include:

  • siRNA knockdown : To confirm SASH1-dependent cytotoxicity (e.g., partial rescue of cell viability in SASH1-silenced lines) .
  • Protein quantification : Use time-course experiments (e.g., 24–72 hr treatments) to track SASH1 induction .
  • Subtype stratification : SASH1’s prognostic value varies by breast cancer subtype (favorable in ER+/low-grade, inverse in HER2+/TNBC) .

Q. How should researchers address discrepancies in this compound’s cytotoxicity across cancer cell lines?

Data Contradiction Analysis
this compound’s efficacy varies by cell type (e.g., IC50 23.5–31.3 μM in optimized analogues vs. >100 μM in parental compound) . To resolve inconsistencies:

  • Proliferation assays : Compare confluency reduction (e.g., 7/8 breast cancer lines responsive; MCF7 apoptosis-resistant) .
  • Apoptosis markers : Annexin V/PI staining to differentiate cytostatic vs. cytotoxic effects .
  • Pharmacokinetic profiling : Assess blood-brain barrier penetration, which may influence drug availability in CNS-involved cancers .

Q. What are the best practices for preclinical evaluation of this compound analogues in metastatic breast cancer?

Advanced Experimental Design
Recent structural optimizations improved this compound’s potency (e.g., compound 5c IC50 = 23.5–31.3 μM) . Methodological guidelines include:

  • In vitro models : Use triple-negative (MDA-MB-231) and HER2+ (BT474) lines to assess subtype-specific responses.
  • Combination therapy : Test synergies with cisplatin (e.g., enhanced apoptosis in HCC827 lung cancer cells) .
  • In vivo validation : Prioritize xenograft models with SASH1 expression monitoring .

Q. How can researchers ensure reproducibility in this compound studies, particularly in pharmacological assays?

Methodological Rigor

  • Dose standardization : Use hydrochloride formulations (e.g., 20 mg/mL in ampoules) .
  • Cell line authentication : STR profiling to avoid cross-contamination (critical in neuroblastoma SK-N-AS/SK-N-BE(2) studies) .
  • Statistical rigor : Apply two-tailed t-tests for apoptosis/proliferation assays and log-rank tests for survival analyses .

Q. What clinical translation challenges exist for this compound repurposing in oncology?

Translational Research Considerations

  • Biomarker-driven trials : Phase 0 studies to confirm SASH1 induction in human tumors .
  • Toxicity profiling : Leverage historical safety data from allergy use but monitor CNS effects (e.g., sedation due to BBB penetration) .
  • Patient stratification : Prioritize ER+/low-grade or HER2+ cohorts based on SASH1’s prognostic duality .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFFNBDFNZJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride)
Record name Chloropyramine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50207729
Record name Chloropyramine [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59-32-5
Record name Chloropyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropyramine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloropyramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloropyramine [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropyramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3L8O9SOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C, 60 °C
Record name Chloropyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chloropyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.